N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a synthetic organic compound. It is characterized by the presence of a chloro-methoxyphenyl group, a methylsulfonyl group, and a phenylethylamino group attached to an acetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the chloro-methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Addition of the phenylethylamino group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide might have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation for potential therapeutic effects.
Industry: Use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-acetamide: Lacks the methylsulfonyl and phenylethylamino groups.
N-(3-chloro-4-methoxyphenyl)-2-aminoacetamide: Lacks the methylsulfonyl and phenylethyl groups.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is unique due to the combination of its functional groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C18H21ClN2O4S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |
InChI Key |
VLUJGICCRXIWHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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